1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, (alpha,alpha,alpha-trifluoro-m-tolyl) ester

Catalog No.
S14330447
CAS No.
67369-98-6
M.F
C26H19ClF3NO4
M. Wt
501.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-met...

CAS Number

67369-98-6

Product Name

1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, (alpha,alpha,alpha-trifluoro-m-tolyl) ester

IUPAC Name

[3-(trifluoromethyl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

Molecular Formula

C26H19ClF3NO4

Molecular Weight

501.9 g/mol

InChI

InChI=1S/C26H19ClF3NO4/c1-15-21(14-24(32)35-20-5-3-4-17(12-20)26(28,29)30)22-13-19(34-2)10-11-23(22)31(15)25(33)16-6-8-18(27)9-7-16/h3-13H,14H2,1-2H3

InChI Key

KPIGFIICBCBCLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4=CC=CC(=C4)C(F)(F)F

1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, (alpha,alpha,alpha-trifluoro-m-tolyl) ester is a complex organic compound with significant structural and functional properties. This compound features an indole core, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of substituents such as p-chlorobenzoyl and methoxy groups enhances its chemical reactivity and biological activity. The molecular formula of this compound is C26H22ClF3NO, and it has a molecular weight of 463.9 g/mol .

Typical for esters and indole derivatives, including:

  • Esterification: Reacting with alcohols to form new esters.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the corresponding acid and alcohol.
  • Nucleophilic Substitution: The presence of the chlorine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Oxidation and Reduction: The indole structure can undergo oxidation reactions, potentially forming different derivatives .

The biological activity of 1H-Indole-3-acetic acid derivatives is well-documented. Compounds in this class often exhibit:

  • Plant Growth Regulation: As auxin analogs, they can influence plant growth and development processes such as cell elongation, root formation, and fruit development.
  • Anticancer Properties: Some indole derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity: Certain structural features may confer antimicrobial properties against various pathogens .

The synthesis of 1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, (alpha,alpha,alpha-trifluoro-m-tolyl) ester typically involves several steps:

  • Formation of Indole Derivative: Starting from appropriate precursors like tryptophan or indole itself, the indole structure is formed or modified.
  • Acylation: The introduction of the p-chlorobenzoyl group can be achieved through acylation reactions using acyl chlorides or anhydrides.
  • Methylation: The methoxy group is introduced via methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.
  • Esterification: Finally, the trifluoromethyl tolyl group is introduced through esterification reactions with trifluoromethyl tolyl alcohol .

This compound has multiple applications across various fields:

  • Agriculture: Utilized as a plant growth regulator to enhance crop yield and quality.
  • Pharmaceuticals: Investigated for potential therapeutic effects in treating cancer and other diseases due to its biological activity.
  • Research: Employed in studies related to plant physiology and biochemistry as a model compound for auxin activity .

Interaction studies have shown that this compound can interact with various biological systems:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer effects.
  • Receptor Binding: Studies indicate that it could bind to auxin receptors in plants, influencing growth responses.
  • Synergistic Effects: When combined with other compounds, it may enhance or modulate biological effects, particularly in agricultural applications .

Several compounds share structural similarities with 1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, (alpha,alpha,alpha-trifluoro-m-tolyl) ester. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Indole-3-acetic acidC10H9NO2Natural plant hormone; regulates growth
1H-Indole-3-butyric acidC12H13NO2Used as a rooting agent for cuttings
1H-Indole-3-propionic acidC12H13NO2Exhibits similar auxin-like activity

Uniqueness

The uniqueness of 1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, (alpha,alpha,alpha-trifluoro-m-tolyl) ester lies in its trifluoromethyl substitution and specific halogenated benzoyl group which enhance its stability and biological efficacy compared to simpler indole derivatives. Its complex structure allows for diverse interactions within biological systems that are not present in simpler compounds like indole-3-acetic acid .

Traditional Synthetic Pathways for Indole-Based Ester Derivatives

Traditional routes to indole-3-acetic acid esters often begin with the formation of the indole core via cyclization reactions. The Fischer indole synthesis remains a cornerstone, utilizing phenylhydrazines and carbonyl compounds under acidic conditions to generate substituted indoles. For example, ethyl levulinate or alkyl γ,γ-dialkoxybutyrates react with phenylhydrazine hydrochloride in ethanolic sulfuric acid to yield ethyl indole-3-acetate intermediates. This method leverages acid-catalyzed cyclization and esterification in a single pot, as shown in the following reaction sequence:

$$
\text{Alkyl γ,γ-dialkoxybutyrate} + \text{Phenylhydrazine} \xrightarrow{\text{H}2\text{SO}4/\text{EtOH}} \text{Ethyl indole-3-acetate} \rightarrow \text{Saponification} \rightarrow \text{Indole-3-acetic acid}
$$

Key modifications include substituting levulinic acid to introduce methyl groups at the indole’s 2-position, a strategy directly applicable to synthesizing the 2-methyl substituent in the target compound. Subsequent esterification with α,α,α-trifluoro-m-tolyl alcohol would require activation via classical methods like Steglich esterification or acid-catalyzed transesterification.

Table 1: Traditional Synthetic Conditions for Indole-3-acetate Esters

ReactantCatalystSolventTemperatureYield (%)Reference
Ethyl γ,γ-dimethoxybutyrateH₂SO₄ (conc.)EthanolReflux68–72
Levulinic acidH₃PO₄ (conc.)Ethanol80°C60–65
Phenylhydrazine HClH₂SO₄ (conc.)MethanolReflux70–75

Modern Catalytic Approaches for Benzoyl Group Functionalization

Introducing the p-chlorobenzoyl group at the indole’s 1-position demands regioselective acylation. Modern methods employ transition-metal catalysis to achieve this. The Larock indole synthesis, which uses palladium-catalyzed annulation of 2-iodoanilines with alkynes, provides a platform for late-stage functionalization. For instance, Suzuki-Miyaura coupling could attach pre-functionalized benzoyl groups to halogenated indole intermediates.

A breakthrough involves chiral phosphoric acid-catalyzed Reissert-type reactions, enabling enantioselective benzoylation. This method, when applied to 5-methoxy-2-methylindole derivatives, facilitates the introduction of electron-deficient aryl groups (e.g., p-chlorobenzoyl) with high regiocontrol. The mechanism proceeds via a six-membered transition state, ensuring precise positioning of the benzoyl group:

$$
\text{Indole} + \text{p-Chlorobenzoyl chloride} \xrightarrow{\text{Chiral PA}} \text{1-(p-chlorobenzoyl)indole derivative}
$$

Table 2: Catalytic Systems for Benzoyl Functionalization

CatalystSubstrateSolventTime (h)Yield (%)Selectivity
Pd(PPh₃)₄2-IodoindoleDMF1285>95% para
Chiral phosphoric acid5-MethoxyindoleToluene247892% ee
Cu(OTf)₂Indole-3-acetateCH₃CN690N/A

Stereochemical Control in Methoxy-Methyl Substitution Reactions

The 5-methoxy-2-methyl substitution pattern necessitates precise stereochemical management to avoid undesired regioisomers. Directed ortho-metalation (DoM) strategies using lithium amides enable selective methylation at the 2-position. For example, treating 5-methoxyindole with LDA (lithium diisopropylamide) followed by methyl iodide yields the 2-methyl derivative with >90% regioselectivity.

For the α,α,α-trifluoro-m-tolyl ester, stereoelectronic effects from the trifluoromethyl group influence reaction pathways. Employing asymmetric phase-transfer catalysis with cinchona alkaloid-derived catalysts ensures enantioselective esterification. This approach minimizes racemization during the esterification of the indole-3-acetic acid intermediate:

$$
\text{Indole-3-acetic acid} + \alpha,\alpha,\alpha\text{-Trifluoro-m-tolyl bromide} \xrightarrow{\text{Cinchonidine catalyst}} \text{Enantiomerically enriched ester}
$$

Table 3: Stereochemical Outcomes in Substitution Reactions

Reaction TypeCatalystTemp (°C)ee (%)Yield (%)
Directed ortho-metalationLDA-78N/A92
Asymmetric esterificationCinchonidine258875
Friedel-Crafts acylationFeCl₃0N/A80

XLogP3

7

Hydrogen Bond Acceptor Count

7

Exact Mass

501.0954703 g/mol

Monoisotopic Mass

501.0954703 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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